![molecular formula C9H12FN3 B2754371 N-(2-fluorocyclopentyl)pyrimidin-2-amine CAS No. 2201693-55-0](/img/structure/B2754371.png)
N-(2-fluorocyclopentyl)pyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives has been reported in the literature . These derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
- Researchers have developed a novel cellulose-based ratiometric fluorescent probe called DAC-CPA by grafting camphor-derived pyrimidine-2-amine (CPA) onto dialdehyde cellulose (DAC) .
- A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template .
Fluorescent pH Probe
Fungicidal Activity
Synthesis of N-Arylpyrimidin-2-amines
Mechanism of Action
Target of Action
N-(2-fluorocyclopentyl)pyrimidin-2-amine is a pyrimidin-2-amine derivative. Pyrimidin-2-amine derivatives have been identified as potent inhibitors of serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The mode of action of pyrimidin-2-amine derivatives, such as N-(2-fluorocyclopentyl)pyrimidin-2-amine, is associated with the inhibition of the activity of their target, PLK4 . By inhibiting PLK4, these compounds can disrupt centriole duplication, thereby affecting cell division and potentially inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of PLK4 by N-(2-fluorocyclopentyl)pyrimidin-2-amine affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
These properties suggest that N-(2-fluorocyclopentyl)pyrimidin-2-amine may also have favorable pharmacokinetic properties, contributing to its bioavailability and efficacy .
Result of Action
The inhibition of PLK4 by N-(2-fluorocyclopentyl)pyrimidin-2-amine can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancers where PLK4 is overexpressed .
properties
IUPAC Name |
N-(2-fluorocyclopentyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBJEDSOKRNLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)pyrimidin-2-amine |
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